molecular formula C23H26ClN3O4S B3018515 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride CAS No. 1189655-30-8

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride

Cat. No. B3018515
CAS RN: 1189655-30-8
M. Wt: 475.99
InChI Key: TYNJVZXKDAXKLL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzyl group attached to a tetrahydrothiazolo[5,4-c]pyridin-2-yl group, with a trimethoxybenzamide group also attached . The exact molecular structure is not specified in the available literature.

Scientific Research Applications

  • Mechanistic Studies in Thermolysis Research has shown the thermolysis of N-arylbenzamidoximes, which are chemically related to the compound , can lead to the formation of various cyclic and acyclic products. This process is significant in understanding the free radical mechanisms involving homolysis of N-O and C-N bonds (Gaber & Taib, 2016).

  • Antiviral Activity Research Studies involving 5-chlorobenzotriazole derivatives, which share structural similarities with the target compound, have been conducted to evaluate their antiviral activities against a range of viruses. This research is crucial for the development of new antiviral drugs (Ibba et al., 2018).

  • Factor Xa Inhibition The compound's analogs, like 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, have been synthesized and evaluated for their anti-factor Xa activity, which is significant in developing orally available anticoagulants. This research provides insights into the binding modes and the affinity to S4 subsite of factor Xa (Haginoya et al., 2004).

  • Synthesis of Novel Benzamide Derivatives Research has been conducted on synthesizing novel benzamide derivatives like 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides, which are structurally related to the target compound. These derivatives offer environmental friendliness and high yields under mild conditions (Satyanarayana et al., 2021).

  • Synthesis and Conformational Analysis Investigations into N-arylbenzamide derivatives have been carried out, focusing on their synthesis and conformational analysis. This research is crucial for understanding the structural aspects of such compounds and their potential applications (Wineholt et al., 1970).

  • Reactions with Enaminones Studies on the reactions of enaminones with aminoheterocycles have led to the formation of azolopyrimidines, azolopyridines, and quinolines. This research is essential for developing new heterocyclic compounds with potential applications in various fields (Almazroa et al., 2004).

properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S.ClH/c1-28-18-11-16(12-19(29-2)21(18)30-3)22(27)25-23-24-17-9-10-26(14-20(17)31-23)13-15-7-5-4-6-8-15;/h4-8,11-12H,9-10,13-14H2,1-3H3,(H,24,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNJVZXKDAXKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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